N-(3-aminopropyl)-3-chlorobenzamide
Description
N-(3-Aminopropyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 3-aminopropyl chain. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone, yielding a stable amide bond . Its structure combines a hydrophobic aromatic ring with a hydrophilic aminopropyl chain, enabling applications in coordination chemistry and polymer synthesis. The primary amine group on the propyl chain facilitates interactions with metal ions, making it relevant in materials science and catalysis .
Properties
IUPAC Name |
N-(3-aminopropyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMNJDIFOPBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-aminopropyl)-3-chlorobenzamide has been investigated for its potential in treating cancer, particularly through the modulation of cellular mechanisms involved in tumor proliferation. Research has shown that derivatives of benzamide compounds can inhibit the activity of kinesins, which are essential for mitotic processes in cancer cells. For instance, a related study highlighted the efficacy of benzamide derivatives in inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitosis .
Mechanism of Action
The compound's mechanism involves the inhibition of specific proteins like HSET (KIFC1), which are crucial for maintaining normal mitotic spindle function. By disrupting this process, this compound may help to selectively target cancer cells while sparing normal cells .
Synthetic Applications
Chemical Synthesis
this compound can act as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation and substitution reactions. For example, it can be transformed into other benzamide derivatives, which may possess enhanced biological activities or different pharmacological profiles .
Polymer Chemistry
This compound has also been utilized in the development of light-activated polymers and drug delivery systems. Its ability to form stable linkages with other monomers makes it an attractive candidate for creating functionalized polymers that can be activated under specific conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-aminopropyl group enhances metal-binding capacity compared to simpler substituents (e.g., 3-chloroaniline in ). Hydrophilic groups like hydroxyl (e.g., ) improve solubility in polar solvents.
- Synthetic Routes : Most compounds are synthesized via amide bond formation, but the choice of reagents (e.g., triethylamine in vs. direct condensation in ) impacts yield and purity.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Hydroxyl-containing derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding.
- Spectral Signatures: The 3-aminopropyl chain in the target compound shows distinct NH₂ and CH₂ signals in ¹H NMR, absent in non-aminated analogs .
Functional and Application-Based Comparisons
Key Observations :
- Metal Sorption: The 3-aminopropyl group in the target compound and related derivatives (e.g., ) enhances Ag(I) binding via amine-metal coordination, outperforming non-aminated analogs.
- Biological Activity : Hydroxyphenyl and benzyl groups (e.g., ) improve bioactivity, likely due to enhanced π-π interactions with enzyme active sites.
Biological Activity
N-(3-aminopropyl)-3-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
This compound features an amine group, a chlorobenzene moiety, and an amide functional group. These structural components are crucial for its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation and substitution, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various physiological effects. For instance, the compound's amine group can form hydrogen bonds with active sites on proteins, facilitating binding and subsequent biological responses.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 1 to 16 μg/mL for various derivatives, suggesting strong antibacterial activity comparable to established antibiotics like chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. It was tested against a range of fungal pathogens and showed good to moderate effectiveness. The correlation between lipophilicity and biological activity was noted, indicating that structural modifications could enhance efficacy .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some compounds showed promising results in disrupting mitotic processes in cancer cells by targeting specific proteins involved in cell division .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
